molecular formula C8H17N3O B12211816 N-methyl-2-(piperazin-1-yl)propanamide CAS No. 86906-74-3

N-methyl-2-(piperazin-1-yl)propanamide

Cat. No.: B12211816
CAS No.: 86906-74-3
M. Wt: 171.24 g/mol
InChI Key: IMQHIINHJPWESW-UHFFFAOYSA-N
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Description

N-methyl-2-(piperazin-1-yl)propanamide is a chemical compound with the molecular formula C8H17N3O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(piperazin-1-yl)propanamide can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization can yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the compound is often produced in the form of its dihydrochloride salt for easier handling and storage .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(piperazin-1-yl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the piperazine ring, leading to a wide range of derivatives.

Scientific Research Applications

N-methyl-2-(piperazin-1-yl)propanamide has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-methyl-2-(piperazin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-methyl-2-(piperazin-1-yl)propanamide include other piperazine derivatives such as:

  • N-methylpiperazine
  • 1-(2-hydroxyethyl)piperazine
  • 1-(2-methoxyethyl)piperazine

Uniqueness

This compound is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .

Properties

CAS No.

86906-74-3

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

N-methyl-2-piperazin-1-ylpropanamide

InChI

InChI=1S/C8H17N3O/c1-7(8(12)9-2)11-5-3-10-4-6-11/h7,10H,3-6H2,1-2H3,(H,9,12)

InChI Key

IMQHIINHJPWESW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC)N1CCNCC1

Origin of Product

United States

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